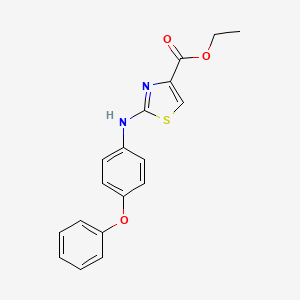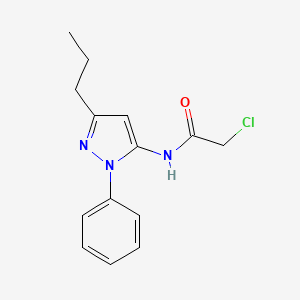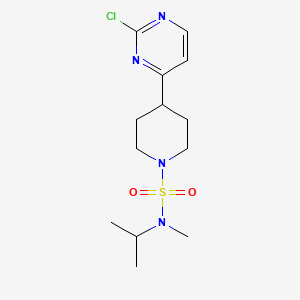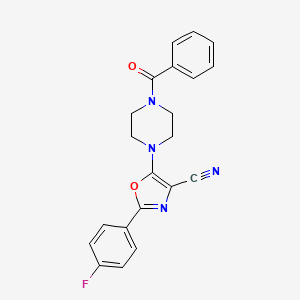
2-((4-phénoxyphényl)amino)thiazole-4-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate is a versatile chemical compound used in scientific research. It’s a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The molecular structure of Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate allows for diverse applications, including drug development and materials synthesis. It’s characterized by FTIR and NMR (1H and 13C) .Chemical Reactions Analysis
The chemical reactions of Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate involve its reaction with different electrophilic reagents . The progress of the reaction is monitored by TLC .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate include a density of 1.3±0.1 g/cm3, boiling point of 308.0±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and enthalpy of vaporization of 54.9±3.0 kJ/mol .Applications De Recherche Scientifique
Agent antibactérien
Ce composé a montré des résultats prometteurs en tant qu'agent antibactérien . Il a été constaté qu'il était efficace contre les isolats cliniques multirésistants. Parmi tous les composés synthétisés, certains ont montré un potentiel antibactérien significatif à l'égard de Staphylococcus epidermidis Gram-positif et de Pseudomonas aeruginosa Gram-négatif .
Agent antifongique
Le composé a également démontré un potentiel antifongique . Il a montré une activité significative contre Candida glabrata et Candida albicans . Son activité antifongique est plus importante que celle du médicament de référence, la nystatine .
Agent anti-VIH
Les 2-aminothiazoles, une classe importante de composés médicinaux organiques utilisés comme matière première pour la synthèse d'une large gamme d'analogues hétérocycliques, ont montré des rôles thérapeutiques prometteurs en tant qu'agents anti-VIH .
Antioxydant
Le composé possède des propriétés antioxydantes potentielles . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.
Agent antitumoral
Le composé a montré un potentiel en tant qu'agent antitumoral . Il a été constaté qu'il inhibait la croissance des cellules tumorales dans certaines études .
Agent anti-inflammatoire et analgésique
Le composé a montré des résultats prometteurs en tant qu'agent anti-inflammatoire et analgésique . Ces propriétés le rendent potentiellement utile dans le traitement des affections caractérisées par l'inflammation et la douleur .
Agent antihelminthique
Le composé possède des propriétés antihelminthiques potentielles . Les antihelminthiques sont des médicaments qui expulsent les vers parasites (helminthes) et autres parasites internes de l'organisme en les étourdissant ou en les tuant, sans causer de dommages importants à l'hôte .
Agent antiviral
Les thiazoles, qui comprennent le composé en question, se sont avérés avoir diverses activités biologiques, y compris des propriétés antivirales .
Mécanisme D'action
Target of Action
Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate, also known as ethyl 2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylate, is a compound that has been synthesized and studied for its potential therapeutic roles . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . It binds to the enzyme, potentially inhibiting its function . This interaction can lead to the disruption of peptidoglycan synthesis, thereby affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The compound’s action primarily affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key structural component of bacterial cell walls . This disruption can lead to cell wall weakness and potentially cell death, providing a mechanism for the compound’s antibacterial activity .
Result of Action
The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria . For instance, it has demonstrated inhibitory potential against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa . Additionally, it has exhibited antifungal potential against Candida glabrata and Candida albicans .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-aminothiazole-based compounds have been reported to exhibit several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects
Cellular Effects
Similar 2-aminothiazole-based compounds have shown significant antibacterial potential towards gram-positive and gram-negative bacteria
Molecular Mechanism
It has been suggested that 2-aminothiazole-based compounds could act as antagonists against the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme is involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall . By inhibiting this enzyme, the integrity of the bacterial cell can be disrupted, leading to cell death .
Propriétés
IUPAC Name |
ethyl 2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-22-17(21)16-12-24-18(20-16)19-13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLINKVVPFQVIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2363012.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)






![2-Chloro-N-[1-(3-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2363025.png)
![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)
![1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol](/img/structure/B2363029.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)
